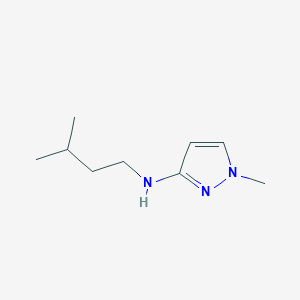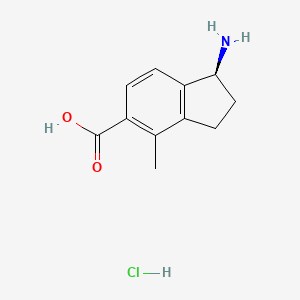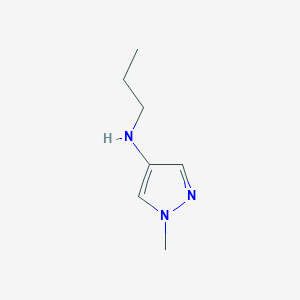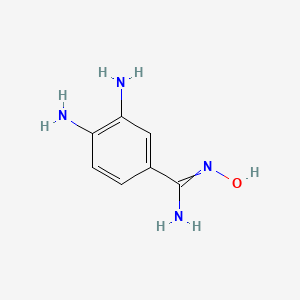![molecular formula C14H19N5O B11734096 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, under acidic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide
- 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
- 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-sulfonamide
Uniqueness
The uniqueness of 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific structural features, such as the presence of the dimethylamino group and the carboxamide functionality. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N5O/c1-18(2)11-6-4-10(5-7-11)9-16-13-8-12(14(15)20)19(3)17-13/h4-8H,9H2,1-3H3,(H2,15,20)(H,16,17) |
Clé InChI |
CUULFKIIWUUYKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)NCC2=CC=C(C=C2)N(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)



![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)

![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)
